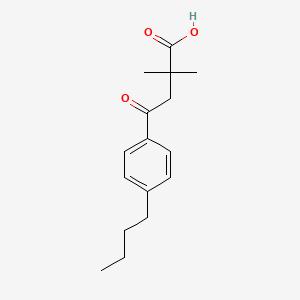

4-(4-n-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid

Übersicht

Beschreibung

4-(4-n-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid is an organic compound with a complex structure that includes a butylphenyl group and a dimethyl-oxobutanoic acid moiety

Wirkmechanismus

Target of Action

A compound with a similar structure, dc 260126, is known to act as an antagonist for the free fatty acid receptor 1 (ffa1/gpr40) . FFA1/GPR40 plays a crucial role in enhancing insulin secretion in response to dietary fats .

Mode of Action

If we consider its potential similarity to dc 260126, it may inhibit ffa-induced increases in intracellular ca²⁺ levels and suppress palmitic acid potentiated glucose-stimulated insulin secretion in pancreatic β cells .

Biochemical Pathways

Considering its potential similarity to dc 260126, it may influence the pathways related to insulin secretion and glucose metabolism .

Result of Action

If we consider its potential similarity to dc 260126, it may lead to a decrease in serum insulin levels, improvement in insulin sensitivity, and reduction in the number of apoptotic pancreatic β cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-n-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of butylbenzene with an appropriate acyl chloride, followed by subsequent reactions to introduce the dimethyl-oxobutanoic acid group. The reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and anhydrous conditions to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-n-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-n-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Butylphenylboronic acid: Similar in structure but contains a boronic acid group instead of the oxobutanoic acid moiety.

4-Butylphenylacetic acid: Contains an acetic acid group instead of the oxobutanoic acid group.

4-Butylphenylpropanoic acid: Contains a propanoic acid group instead of the oxobutanoic acid group.

Uniqueness

4-(4-n-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

4-(4-n-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid, also known by its chemical identifier CID 24727215, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula for this compound is . The structure features a butyl group attached to a phenyl ring, along with a ketone and carboxylic acid functional group, which are pivotal for its biological activity.

Physical Properties

- Molecular Weight : 262.35 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Melting Point : Data on melting point is not extensively documented in the literature.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives of oxobutyric acids can inhibit tumor cell proliferation across various cancer cell lines. A notable study showed that certain synthesized analogs exhibited an IC50 value of approximately 9.4 µM against a panel of 11 cancer cell lines, suggesting that structural modifications can enhance antitumor efficacy .

The biological activity of this compound may be attributed to its ability to modulate specific cellular pathways involved in tumorigenesis. Preliminary molecular docking studies suggest that it interacts with key proteins involved in cell signaling and apoptosis, potentially leading to increased apoptosis in cancer cells and reduced tumor growth .

Antiviral Activity

In addition to its antitumor properties, there is emerging evidence that compounds within this chemical class may possess antiviral activity. Molecular docking studies have indicated promising binding affinities against viral proteases, suggesting potential applications in antiviral therapies .

Case Study 1: Antitumor Efficacy

A series of experiments conducted on synthesized derivatives of this compound revealed their potency against various cancer types. For example:

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).

- Results : The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapeutic agents.

Case Study 2: Antiviral Potential

In another study focusing on antiviral properties:

- Target Virus : SARS-CoV main protease.

- Findings : The compound exhibited notable binding affinity, indicating potential as a therapeutic agent against viral infections .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂O₃ |

| Molecular Weight | 262.35 g/mol |

| Antitumor IC50 | ~9.4 µM |

| Antiviral Binding Energy | -8.65 kcal/mol |

Eigenschaften

IUPAC Name |

4-(4-butylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-4-5-6-12-7-9-13(10-8-12)14(17)11-16(2,3)15(18)19/h7-10H,4-6,11H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRHQEDZAQNGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101246731 | |

| Record name | 4-Butyl-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951893-41-7 | |

| Record name | 4-Butyl-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butyl-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.